molecular formula C14H15NO4 B11934632 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline

4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline

Cat. No.: B11934632
M. Wt: 261.27 g/mol
InChI Key: CKDKGHDDRAMHGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc in acetic acid or triphenylphosphine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as zinc in acetic acid or sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities.

Scientific Research Applications

Chemistry: In chemistry, 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: The compound exhibits cytotoxicity against a variety of cancer cell lines, making it a subject of interest in cancer research . It also shows genotoxicity, which is being studied for potential therapeutic applications.

Medicine: Due to its analgesic, antispastic, anti-inflammatory, and antiplatelet aggregation effects, the compound is being explored for potential medicinal uses .

Mechanism of Action

The mechanism of action of 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with various molecular targets and pathways. It is known to inhibit platelet aggregation by interfering with the signaling pathways that lead to platelet activation . Additionally, its cytotoxic effects on cancer cells are believed to be due to its ability to induce apoptosis through the activation of specific cellular pathways.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of methoxy groups, which contribute to its distinct biological activities and chemical properties. Its ability to exhibit multiple pharmacological effects makes it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

4,7,8-trimethoxy-2,3-dihydrofuro[2,3-b]quinoline

InChI

InChI=1S/C14H15NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-5H,6-7H2,1-3H3

InChI Key

CKDKGHDDRAMHGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C3CCOC3=N2)OC)OC

Origin of Product

United States

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